molecular formula C12H15N3O2S B6952958 N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide

N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide

Cat. No.: B6952958
M. Wt: 265.33 g/mol
InChI Key: OUPWYZZLWZYUNI-UHFFFAOYSA-N
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Description

N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide is a synthetic organic compound characterized by its unique structure, which includes an oxazole ring, a thiazole ring, and a carboxamide group

Properties

IUPAC Name

N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2S/c1-7-10(9(3)17-15-7)4-5-13-12(16)11-8(2)14-6-18-11/h6H,4-5H2,1-3H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUPWYZZLWZYUNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C(=O)NCCC2=C(ON=C2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of a suitable precursor, such as a β-keto amide, under acidic or basic conditions.

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone.

    Coupling of the Rings: The oxazole and thiazole rings are then coupled through a suitable linker, such as an ethyl group, using a nucleophilic substitution reaction.

    Introduction of the Carboxamide Group:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the oxazole and thiazole rings, forming corresponding oxides.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the heteroatoms in the rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products:

    Oxidation Products: Oxidized derivatives of the methyl groups.

    Reduction Products: Amines derived from the reduction of the carboxamide group.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

  • N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-4-isobutyl-1-piperazinecarboximidamide
  • N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-3-{[ethyl(2,2,2-trifluoroethyl)amino]methyl}-N’-methyl

Comparison:

  • Structural Differences: The similar compounds listed above have variations in the substituents attached to the oxazole and thiazole rings, which can affect their chemical properties and reactivity.
  • Unique Features: N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

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